molecular formula C23H32ClN3O B14434660 7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(2-(1-piperidinyl)ethyl)-, chloride CAS No. 75413-46-6

7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(2-(1-piperidinyl)ethyl)-, chloride

Cat. No.: B14434660
CAS No.: 75413-46-6
M. Wt: 402.0 g/mol
InChI Key: HVQJWZSNZXMBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(2-(1-piperidinyl)ethyl)-, chloride: is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a pyrido[4,3-c]carbazolium core, which is further modified with a methoxy group and a piperidinyl ethyl side chain. The chloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(2-(1-piperidinyl)ethyl)-, chloride typically involves multi-step organic reactions. The process begins with the formation of the pyrido[4,3-c]carbazolium core, followed by the introduction of the methoxy group and the piperidinyl ethyl side chain. The final step involves the conversion of the compound into its chloride salt form. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methoxy group or the piperidinyl ethyl side chain is modified.

    Reduction: Reduction reactions may target the pyrido[4,3-c]carbazolium core, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound may be used as a probe to study cellular processes and interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.

Medicine: The compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents targeting specific diseases.

Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(2-(1-piperidinyl)ethyl)-, chloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds:

  • 7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(2-(1-piperidinyl)ethyl)-, acetate
  • 7H-Pyrido(4,3-c)carbazolium, 10-methoxy-2-(2-(1-piperidinyl)ethyl)-, methanesulfonate

Comparison: Compared to its acetate and methanesulfonate counterparts, the chloride form of the compound offers distinct advantages in terms of solubility and stability. These properties make it more suitable for certain applications, such as in aqueous environments or where chloride ions play a specific role in the reaction mechanism.

Properties

75413-46-6

Molecular Formula

C23H32ClN3O

Molecular Weight

402.0 g/mol

IUPAC Name

10-methoxy-2-(2-piperidin-1-ylethyl)-1,6a,7,7a,11a,11b-hexahydropyrido[4,3-c]carbazol-7-ium;chloride

InChI

InChI=1S/C23H31N3O.ClH/c1-27-18-6-8-21-19(15-18)23-20-16-26(14-13-25-10-3-2-4-11-25)12-9-17(20)5-7-22(23)24-21;/h5-9,12,15,19,21-24H,2-4,10-11,13-14,16H2,1H3;1H

InChI Key

HVQJWZSNZXMBOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2C(C=C1)[NH2+]C3C2C4=C(C=C3)C=CN(C4)CCN5CCCCC5.[Cl-]

Origin of Product

United States

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